molecular formula C12H17NO2 B8740766 Ethyl 6-(tert-butyl)picolinate

Ethyl 6-(tert-butyl)picolinate

Cat. No.: B8740766
M. Wt: 207.27 g/mol
InChI Key: GFROHDGFSJSJFP-UHFFFAOYSA-N
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Description

Ethyl 6-(tert-butyl)picolinate is a pyridine-based ester derivative characterized by a tert-butyl substituent at the 6-position of the pyridine ring and an ethyl ester group at the 2-position. Its molecular formula is C₁₂H₁₇NO₂, with a calculated molecular weight of 207.27 g/mol.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 6-tert-butylpyridine-2-carboxylate

InChI

InChI=1S/C12H17NO2/c1-5-15-11(14)9-7-6-8-10(13-9)12(2,3)4/h6-8H,5H2,1-4H3

InChI Key

GFROHDGFSJSJFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)C(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 6-(tert-butyl)picolinate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Reaction Type Conditions Products Yield Reference
Acidic HydrolysisHCl (6M), reflux, 12 hr6-(tert-butyl)picolinic acid85–90%
Basic HydrolysisNaOH (2M), 80°C, 6 hrSodium 6-(tert-butyl)picolinate salt78%

The tert-butyl group enhances steric hindrance, slightly reducing hydrolysis rates compared to unsubstituted picolinate esters.

Esterification and Transesterification

The ethyl ester group participates in transesterification with alcohols under catalytic conditions:

Reagent Catalyst Conditions Product
MethanolH₂SO₄ (cat.)Reflux, 8 hrMthis compound
Benzyl alcoholNaOCH₃110°C, 24 hrBenzyl 6-(tert-butyl)picolinate

Transesterification proceeds via nucleophilic acyl substitution, with yields dependent on alcohol nucleophilicity.

Substitution at the Pyridine Ring

The pyridine ring undergoes electrophilic substitution at the 4-position due to electron-donating effects from the tert-butyl group:

Nitration

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 2 hrEthyl 4-nitro-6-(tert-butyl)picolinate63%

Halogenation

Reagent Conditions Product
Br₂/FeBr₃25°C, 4 hrEthyl 4-bromo-6-(tert-butyl)picolinate

Substitution reactivity follows the order: NO₂ > Br > H , consistent with meta-directing effects of the ester group.

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:

Metal Salt Solvent Complex Structure Application
CuCl₂Ethanol[Cu(L)₂Cl₂]Catalytic oxidation studies
Fe(NO₃)₃THFFe(L)₃Magnetic material precursors

Stability constants (log β) for these complexes range from 8.2–10.5, indicating moderate ligand strength.

Reduction of the Ester Group

Reagent Conditions Product
LiAlH₄Dry ether, 0°C, 1 hr6-(tert-butyl)picolinol

Grignard Additions

Reagent Product Notes
CH₃MgBrTertiary alcohol derivativeRequires −78°C to avoid over-addition

Stability Under Oxidative Conditions

The tert-butyl group confers resistance to oxidation:

Oxidizing Agent Conditions Outcome
KMnO₄ (aq.)100°C, 6 hrNo degradation
O₃−78°C, 1 hrPartial ozonolysis of pyridine ring

Structural Insights

The compound’s SMILES string (CCCC1=C(C(=O)OCC)C(=NC=N1)C(C)(C)C) highlights the steric bulk of the tert-butyl group, which dictates regioselectivity in substitution reactions . Computational studies suggest that the tert-butyl group increases the pyridine ring’s electron density by +0.12 e (Mulliken charge analysis).

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Properties Synthesis Method Applications References
This compound tert-butyl 207.27 (calculated) Bulky, electron-donating; enhances steric stability in coordination complexes Alkylation of ethyl 6-(chloromethyl)picolinate Radiopharmaceutical ligands
Ethyl 6-(Trifluoromethyl)picolinate Trifluoromethyl (CF₃) 219.17 (calculated) Electron-withdrawing; increases lipophilicity and metabolic stability Halogenation or nucleophilic substitution Agrochemicals, fluorinated drug intermediates
Ethyl 6-(hydroxymethyl)picolinate Hydroxymethyl (CH₂OH) 181.18 (calculated) Polar, reactive for further functionalization (e.g., bromination) Hydrolysis or substitution reactions Intermediate in cross-coupling reactions
Ethyl 6-(bromomethyl)picolinate Bromomethyl (CH₂Br) 244.08 (calculated) Reactive leaving group; facilitates nucleophilic substitutions Bromination of hydroxymethyl derivative Precursor for Suzuki-Miyaura coupling
Ethyl 6-((tert-butoxycarbonyl)amino)picolinate tert-Boc-protected amino 266.29 Protects amines; stable under basic conditions Alkylation of amino-picolinate with Boc reagent Peptide synthesis, drug intermediates

Key Insights from Comparative Analysis

Steric and Electronic Effects :

  • The tert-butyl group in this compound provides steric hindrance, stabilizing metal-ligand complexes against dissociation . In contrast, the trifluoromethyl group (CF₃) exerts an electron-withdrawing effect, enhancing stability against enzymatic degradation in pharmaceutical contexts .

Reactivity :

  • Hydroxymethyl and bromomethyl derivatives are highly reactive intermediates. The hydroxymethyl group (polar, hydrophilic) can be oxidized or esterified, while the bromomethyl group serves as a leaving group in cross-coupling reactions .

Applications in Drug Development: The tert-Boc-protected amino derivative is critical in peptide synthesis, where it safeguards amines during solid-phase synthesis . This compound’s role in gallium(III) complexes highlights its importance in diagnostic imaging .

Synthetic Flexibility :

  • Most derivatives are synthesized from ethyl 6-(chloromethyl)picolinate via substitution or alkylation. For example, bromination of the hydroxymethyl derivative yields the bromomethyl analog .

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